molecular formula C6H12OS2 B13904002 Dithiocarbonic acid O-tert-butyl ester S-methyl ester

Dithiocarbonic acid O-tert-butyl ester S-methyl ester

Cat. No.: B13904002
M. Wt: 164.3 g/mol
InChI Key: NDAODPXVRRYGPB-UHFFFAOYSA-N
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Description

Dithiocarbonic acid O-tert-butyl ester S-methyl ester is a chemical compound with the molecular formula C6H12OS2. It is known for its unique structure, which includes both tert-butyl and methyl ester groups attached to a dithiocarbonic acid core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiocarbonic acid O-tert-butyl ester S-methyl ester typically involves the reaction of tert-butyl alcohol with carbon disulfide and methyl iodide in the presence of a base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dithiocarbonic acid O-tert-butyl ester S-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Dithiocarbonic acid O-tert-butyl ester S-methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which dithiocarbonic acid O-tert-butyl ester S-methyl ester exerts its effects involves interactions with various molecular targets. The ester groups can participate in nucleophilic attacks, leading to the formation of new chemical bonds. The sulfur atoms in the compound can also form strong interactions with metal ions and other electrophiles, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Dithiocarbonic acid S-tert-butyl ester O-ethyl ester
  • Dithiocarbonic acid S,S-diethyl ester
  • Thiocarbamic acid O-ethyl ester S-(6-nitro-benzothiazol-2-yl) ester

Uniqueness

Dithiocarbonic acid O-tert-butyl ester S-methyl ester is unique due to its specific combination of tert-butyl and methyl ester groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H12OS2

Molecular Weight

164.3 g/mol

IUPAC Name

O-tert-butyl methylsulfanylmethanethioate

InChI

InChI=1S/C6H12OS2/c1-6(2,3)7-5(8)9-4/h1-4H3

InChI Key

NDAODPXVRRYGPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=S)SC

Origin of Product

United States

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